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Compound of Interest

Compound Name: Diethyl 3-oxopentanedioate

Cat. No.: B050787 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
3-oxopentanedioate (CAS No. 105-50-0), a key biochemical reagent in various research and

development applications. This document is intended for researchers, scientists, and drug

development professionals, offering detailed spectroscopic data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of Diethyl 3-oxopentanedioate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Diethyl 3-oxopentanedioate is characterized by the following

signals. Data was obtained on a 90 MHz spectrometer using deuterated chloroform (CDCl₃) as

the solvent.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.27 Triplet 6H -OCH₂CH₃

3.48 Singlet 4H

-

C(O)CH₂C(O)CH₂C(O

)-

4.18 Quartet 4H -OCH₂CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum displays the following peaks, providing a carbon fingerprint of the

molecule.

Chemical Shift (δ) ppm Assignment

13.9 -OCH₂CH₃

48.9 -C(O)CH₂C(O)

61.7 -OCH₂CH₃

166.8 -C(O)O-

200.7 >C=O (keto)

Infrared (IR) Spectroscopy
The IR spectrum, obtained from a neat liquid sample, reveals the characteristic vibrational

frequencies of the functional groups present in Diethyl 3-oxopentanedioate.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

2984 Medium C-H stretch (aliphatic)

1734 Strong C=O stretch (ester carbonyl)

1718 Strong C=O stretch (keto carbonyl)

1370 Medium C-H bend (methyl)

1250, 1154 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Diethyl 3-oxopentanedioate yields a distinct

fragmentation pattern. The data presented below highlights the major fragments observed.[1]

m/z Relative Intensity (%) Putative Fragment

202 < 5 [M]⁺ (Molecular Ion)

157 20 [M - OCH₂CH₃]⁺

129 100 [M - COOCH₂CH₃]⁺

115 45 [M - CH₂COOCH₂CH₃]⁺

43 60 [CH₃CO]⁺

Experimental Protocols
The following sections detail the methodologies used for the acquisition of the spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of Diethyl 3-
oxopentanedioate.

Materials:
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High-resolution NMR spectrometer (e.g., 300 MHz or higher)

5 mm NMR tubes

Deuterated chloroform (CDCl₃)

Diethyl 3-oxopentanedioate sample

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: A sample of Diethyl 3-oxopentanedioate (5-10 mg for ¹H NMR, 20-50

mg for ¹³C NMR) was dissolved in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a

clean, dry vial.

Transfer to NMR Tube: The solution was transferred to a 5 mm NMR tube using a Pasteur

pipette to a height of about 4-5 cm.

Instrument Setup: The NMR tube was placed in a spinner turbine and inserted into the

spectrometer's magnet. The instrument was locked onto the deuterium signal of the CDCl₃,

and the magnetic field was shimmed to achieve homogeneity.

¹H NMR Acquisition: A standard one-pulse sequence was used with a spectral width of 0-15

ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans

were accumulated.

¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed with a spectral

width of 0-220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans

(1024 or more) and a longer relaxation delay (2-5 seconds) were used to ensure a good

signal-to-noise ratio.

Data Processing: The acquired Free Induction Decays (FIDs) were processed using a

Fourier transform. The resulting spectra were phased, baseline-corrected, and referenced to

the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in Diethyl 3-oxopentanedioate through

their characteristic vibrational frequencies.

Materials:

Fourier-Transform Infrared (FTIR) spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Diethyl 3-oxopentanedioate sample (neat liquid)

Volatile solvent (e.g., acetone or isopropanol) for cleaning

Procedure (Neat/Thin Film Method):

Sample Preparation: One to two drops of the neat Diethyl 3-oxopentanedioate liquid were

placed on the surface of a clean, dry salt plate.[1] A second salt plate was carefully placed on

top to create a thin, uniform film of the liquid between the plates.

Background Spectrum: A background spectrum of the empty sample compartment was

acquired to account for atmospheric CO₂ and water vapor.

Sample Spectrum Acquisition: The prepared salt plate assembly was placed in the sample

holder of the FTIR spectrometer. The spectrum was recorded over a range of 4000-400

cm⁻¹. To improve the signal-to-noise ratio, 16-32 scans were co-added.

Data Processing: The sample interferogram was Fourier-transformed and ratioed against the

background spectrum to generate the final transmittance or absorbance spectrum. The

resulting spectrum was then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elucidate the fragmentation pattern of

Diethyl 3-oxopentanedioate.

Materials:

Mass spectrometer with an Electron Ionization (EI) source
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Gas chromatograph (GC) for sample introduction (optional)

Helium carrier gas

Diethyl 3-oxopentanedioate sample

Procedure (EI-MS):

Sample Introduction: A dilute solution of Diethyl 3-oxopentanedioate in a volatile solvent

was injected into the GC, which is coupled to the mass spectrometer. Alternatively, the

sample was introduced via a direct insertion probe.

Ionization: In the EI source, the vaporized sample molecules were bombarded with a beam

of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺)

and various fragment ions.

Mass Analysis: The positively charged ions were accelerated and passed through a mass

analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio

(m/z).

Detection: The separated ions were detected by an electron multiplier, and the signal was

amplified to generate a mass spectrum, which plots the relative abundance of ions versus

their m/z values.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak

and interpret the fragmentation pattern to gain structural information.

Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of Diethyl
3-oxopentanedioate.
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Caption: Workflow for the Spectroscopic Analysis of Diethyl 3-oxopentanedioate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b050787#spectroscopic-data-nmr-ir-mass-spec-for-
diethyl-3-oxopentanedioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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